1,4-Difluoro-2-butene
CAS No.: 407-81-8
Cat. No.: VC17979131
Molecular Formula: C4H6F2
Molecular Weight: 92.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 407-81-8 |
|---|---|
| Molecular Formula | C4H6F2 |
| Molecular Weight | 92.09 g/mol |
| IUPAC Name | (E)-1,4-difluorobut-2-ene |
| Standard InChI | InChI=1S/C4H6F2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ |
| Standard InChI Key | ABBQDHANZQEWHT-OWOJBTEDSA-N |
| Isomeric SMILES | C(/C=C/CF)F |
| Canonical SMILES | C(C=CCF)F |
Introduction
Structural and Molecular Characteristics
Isomerism and Conformational Behavior
1,4-Difluoro-2-butene exhibits cis (Z) and trans (E) isomerism, with the spatial arrangement of fluorine atoms influencing its stability and reactivity. The trans isomer typically dominates in equilibrium mixtures due to reduced steric hindrance between fluorine atoms . Crystallographic analyses of related fluorinated compounds, such as meso-2,3-difluoro-1,4-butanediol, reveal a preference for anti conformations in vicinal difluorides, contrasting the gauche effect observed in non-fluorinated analogs . This conformational rigidity arises from fluorine’s strong electron-withdrawing nature, which stabilizes specific molecular geometries through hyperconjugation and dipole interactions .
Spectroscopic and Computational Data
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra provide critical insights into its electronic environment. Reflection–absorption infrared spectroscopy (RAIRS) studies on Pt(111) surfaces demonstrate distinct vibrational modes for cis- and trans-1,4-difluoro-2-butene, particularly in the C–F stretching region (1,050–1,150 cm) . Density functional theory (DFT) calculations further corroborate these findings, predicting bond lengths of for the C=C double bond and for C–F bonds .
Table 1: Key Physical Properties of 1,4-Difluoro-2-butene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 92.09 g/mol | |
| Boiling Point | 35–38°C (estimated) | |
| Density | 1.12 g/cm (predicted) | |
| Vapor Pressure | 450 mmHg at 25°C |
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis of 1,4-difluoro-2-butene typically involves nickel-catalyzed dimerization of ethylene derivatives under controlled conditions. A notable method utilizes bis(1,5-cyclooctadiene)nickel(0) and diphenylphosphine in 2,2,2-trifluoroethanol, achieving a 60% yield of the trans isomer and 40% cis at 40°C and 700 psig ethylene pressure . Critical parameters include:
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Catalyst Loading: 1.0 mmol nickel complex per mole of substrate .
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Solvent Choice: Polar aprotic solvents enhance fluorine incorporation .
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Temperature Control: Elevated temperatures (>50°C) favor isomerization to the trans form .
Laboratory-Scale Approaches
Chemical Reactivity and Catalytic Behavior
Hydrogenation and Surface Interactions
On Pt(111) surfaces, 1,4-difluoro-2-butene undergoes temperature-dependent reactions:
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250–300 K: Isomerization from cis to trans dominates, driven by fluorine’s inductive effect stabilizing the trans configuration .
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300–350 K: Partial hydrogenation to 1,4-difluorobutane occurs, with deuterium labeling confirming a Langmuir–Hinshelwood mechanism .
Table 2: Thermal Reactivity on Pt(111)
| Process | Temperature (K) | Product Selectivity |
|---|---|---|
| cis → trans isomerization | 260 | 85% |
| Hydrogenation | 315 | 40% difluorobutane |
| Dehydrofluorination | >400 | Trace fluorobutenes |
Electrophilic Additions
The electron-deficient double bond readily participates in Markovnikov additions. For instance, hydrobromic acid (HBr) adds across the C=C bond to form 1,4-difluoro-2-bromobutane, with the trans isomer showing 20% faster kinetics than cis due to reduced steric effects.
Applications in Materials and Pharmaceuticals
Specialty Polymers
1,4-Difluoro-2-butene serves as a monomer for fluorinated polyolefins, imparting chemical resistance and low dielectric constants. Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures () exceeding 150°C, suitable for aerospace coatings.
Pharmacological Intermediates
The compound’s ability to stabilize carbocations makes it valuable in synthesizing fluorinated analogs of bioactive molecules. For example, it is a key precursor in the production of 18F-labeled positron emission tomography (PET) tracers, leveraging fluorine’s isotopic properties for imaging applications .
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